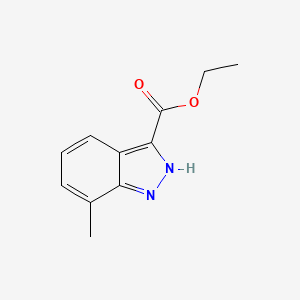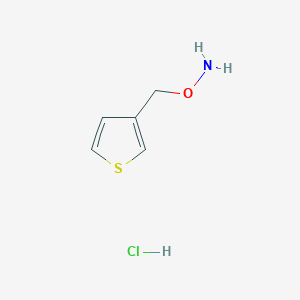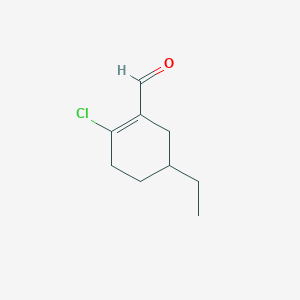![molecular formula C11H21ClN2O3 B13692261 (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32689930” is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics. This compound is known for its stability and reactivity under certain conditions, making it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32689930” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve:
Initial Reaction: Combining starting materials under specific conditions to form an intermediate.
Intermediate Processing: Purifying and modifying the intermediate to enhance its reactivity.
Final Reaction: Converting the intermediate into “MFCD32689930” through a series of chemical reactions, such as condensation or cyclization.
Industrial Production Methods
In an industrial setting, the production of “MFCD32689930” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Producing large quantities of intermediates.
Continuous Processing: Using continuous flow reactors to streamline the synthesis.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD32689930” undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
“MFCD32689930” is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD32689930” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may:
Bind to Active Sites: Inhibiting or activating enzymes.
Modulate Pathways: Affecting signaling pathways and cellular processes.
Induce Conformational Changes: Altering the structure and function of target proteins.
Properties
Molecular Formula |
C11H21ClN2O3 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H |
InChI Key |
FZTYQLQXIFUFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)

![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)



![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)



![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
